

Comprehensive Technical Guide: 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide

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Compound of Interest

Compound Name: 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide

CAS No.: 790272-11-6

Cat. No.: B2609770

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Executive Summary

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide (CAS: 790272-11-6) is a highly versatile, bifunctional organic molecule widely utilized in advanced organic synthesis, agricultural chemistry, and targeted drug discovery [1]. Structurally, it combines a lipophilic, sterically tunable 1-(4-ethylphenyl)ethyl moiety with a reactive α -chloroacetamide "warhead." This specific structural architecture makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and a valuable electrophilic ligand for covalent protein targeting.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a field-validated protocol for its synthesis, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The molecule is characterized by two distinct functional domains:

- **The Recognition Domain (Lipophilic Core):** The 1-(4-ethylphenyl)ethyl group provides significant hydrophobic bulk. The presence of a chiral center at the benzylic carbon (attached to the nitrogen) means the compound exists as a pair of enantiomers—(R) and (S)—unless stereospecifically synthesized. This stereocenter is critical when optimizing the binding affinity of downstream pharmaceutical derivatives.
- **The Reactive Domain (Electrophilic Warhead):** The 2-chloroacetamide group is a classic electrophile. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the adjacent α -carbon, making the chloride ion an excellent leaving group for bimolecular nucleophilic substitution (S_N2) reactions [2].

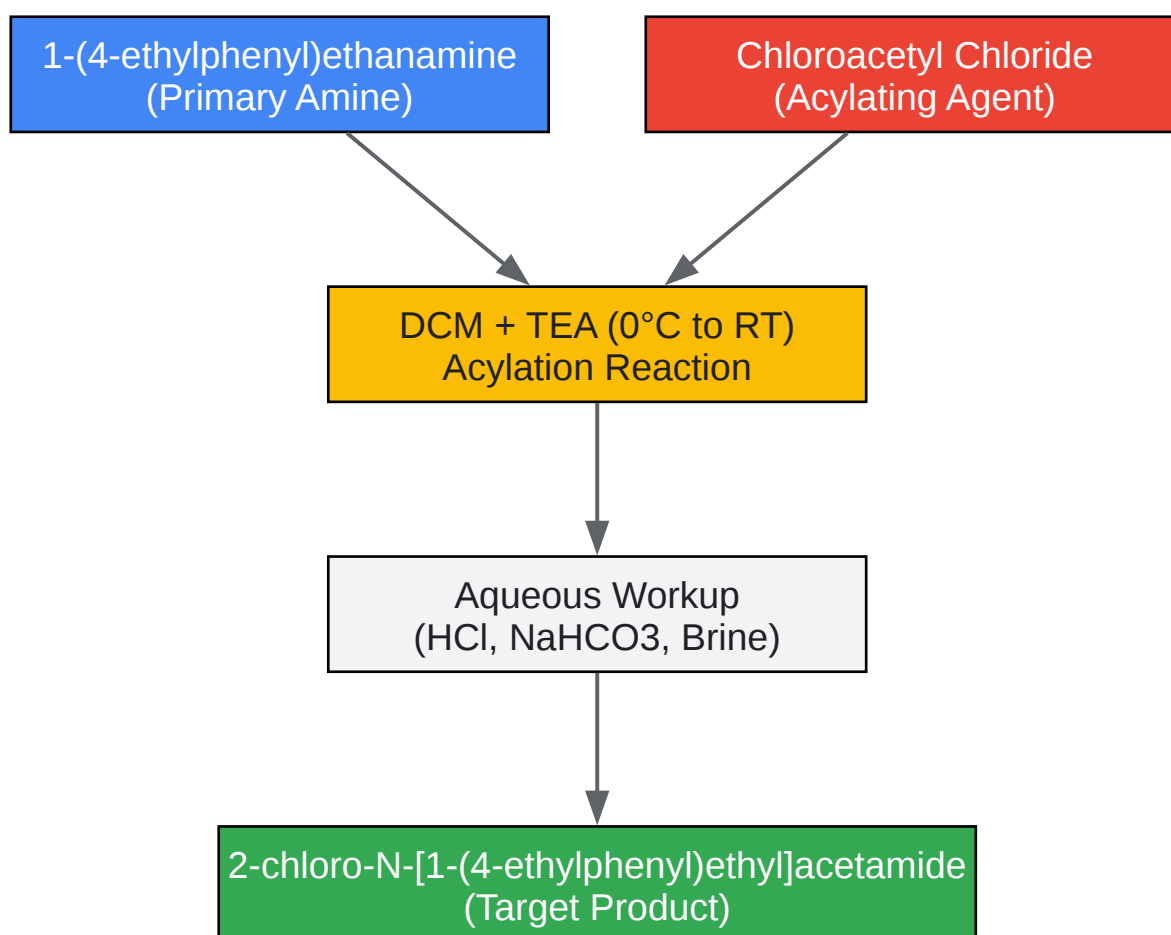
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

Property	Value	Structural Significance
IUPAC Name	2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide	Standardized nomenclature defining connectivity.
CAS Number	790272-11-6	Unique registry identifier for the racemate.
Molecular Formula	C ₁₂ H ₁₆ ClNO	Indicates a moderate degree of unsaturation.
Molecular Weight	225.71 g/mol	Low molecular weight, ideal for fragment-based design.
SMILES	<chem>O=C(NC(C1=CC=C(CC)C=C1)C)CCl</chem>	Enables computational modeling and virtual screening.
H-Bond Donors	1 (Amide N-H)	Facilitates target protein interaction via hydrogen bonding.
H-Bond Acceptors	1 (Carbonyl O)	Participates in dipole-dipole interactions.

Validated Synthesis Methodology

The synthesis of **2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide** is typically achieved via the N-acylation of 1-(4-ethylphenyl)ethanamine using chloroacetyl chloride. To ensure high yield and prevent the formation of side products, the reaction must be strictly controlled.



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Figure 1: Synthesis workflow of **2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide** via N-acylation.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that each step provides mechanistic feedback to the scientist.

Step 1: Reagent Preparation & System Purging

- Action: Dissolve 1.0 equivalent of 1-(4-ethylphenyl)ethanamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
- Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly reactive chloroacetyl chloride into chloroacetic acid, drastically reducing the yield and complicating purification.

Step 2: Base Addition (Acid Scavenging)

- Action: Add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the solution.
- Causality: The acylation reaction generates hydrochloric acid (HCl) as a byproduct. Without an auxiliary base like TEA to act as a proton sponge, the HCl will protonate the unreacted starting amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%.

Step 3: Electrophile Introduction

- Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.
- Causality: The reaction between an acid chloride and an amine is violently exothermic. Cooling to 0 °C controls the kinetic rate, preventing thermal degradation and minimizing the risk of double-acylation at the nitrogen atom.

Step 4: Reaction Propagation and Monitoring

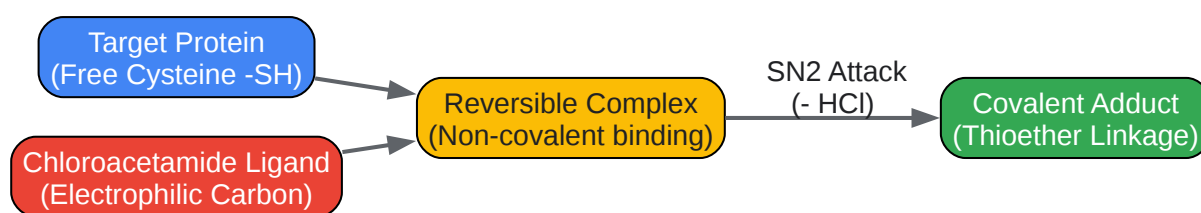
- Action: Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring for 2-4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).
- Self-Validation: The starting amine will stain heavily with ninhydrin (primary amine). The successful formation of the product is indicated by the disappearance of the ninhydrin-active spot and the appearance of a new, less polar UV-active spot (due to the loss of the polar NH₂group).

Step 5: Quenching and Biphasic Workup

- Action: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Causality: The 1M HCl wash removes excess TEA and any unreacted starting amine. The NaHCO₃ wash neutralizes residual acidic byproducts (like hydrolyzed chloroacetic acid). Brine removes bulk water from the organic phase prior to final drying over anhydrous Na₂SO₄.

Chemical Reactivity & Warhead Dynamics

In drug development, the 2-chloroacetamide moiety is frequently utilized to design Targeted Covalent Inhibitors (TCIs). The α -carbon is highly susceptible to nucleophilic attack by the thiol (-SH) groups of cysteine residues located in the binding pockets of target proteins [3].



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Figure 2: SN₂-mediated covalent binding mechanism of the chloroacetamide warhead with cysteine.

Mechanistic Insights

The reactivity of the chloroacetamide is finely tuned. It is generally unreactive toward water and alcohols (preventing non-specific degradation in biological media) but reacts rapidly with highly nucleophilic thiolate anions. When the 1-(4-ethylphenyl)ethyl recognition domain guides the molecule into a specific protein pocket, the local concentration of the chloroacetamide near a target cysteine drastically increases, driving the SN₂ reaction forward to form an irreversible, stable thioether bond.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide (Structural Analog)." PubChem. Available at:[\[Link\]](#)
- Sutanto, F., et al. "Targeted Covalent Inhibitors (TCIs) in Drug Discovery." RSC Medicinal Chemistry, 2021. Available at:[\[Link\]](#)
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